molecular formula C9H21N3 B14517932 N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine CAS No. 62655-36-1

N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine

Cat. No.: B14517932
CAS No.: 62655-36-1
M. Wt: 171.28 g/mol
InChI Key: LQTHGQJCBWDLTE-UHFFFAOYSA-N
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Description

N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a complex structure with both alkyl and diazenyl substituents, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine typically involves multiple steps:

    Formation of the Diazenyl Group: This step involves the reaction of a primary amine with nitrous acid to form a diazonium salt, which is then reduced to form the diazenyl group.

    Alkylation: The diazenyl intermediate is then subjected to alkylation reactions to introduce the methyl and propyl groups.

    Final Assembly: The final step involves the coupling of the diazenyl intermediate with butan-1-amine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group back to the amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-propylamine: A simpler amine with similar alkyl groups but lacking the diazenyl group.

    N,N-Dimethylbutylamine: Another amine with different alkyl substituents.

    N-Methyl-N-ethylamine: A related compound with different alkyl groups.

Uniqueness

N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}butan-1-amine is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This group allows for unique reactivity and interactions that are not observed in simpler amines.

Properties

CAS No.

62655-36-1

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

N-butyl-2-methyl-1-(methyldiazenyl)propan-1-amine

InChI

InChI=1S/C9H21N3/c1-5-6-7-11-9(8(2)3)12-10-4/h8-9,11H,5-7H2,1-4H3

InChI Key

LQTHGQJCBWDLTE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C(C)C)N=NC

Origin of Product

United States

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